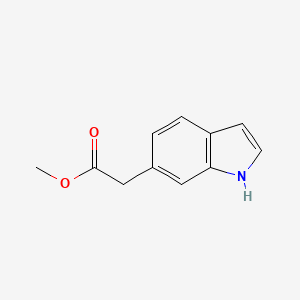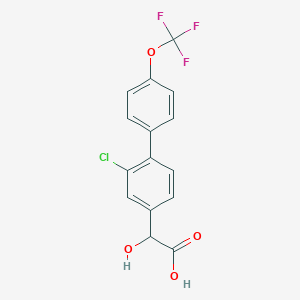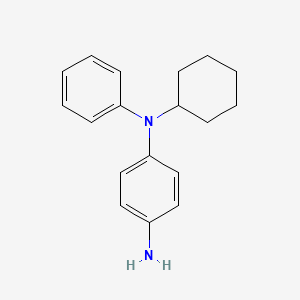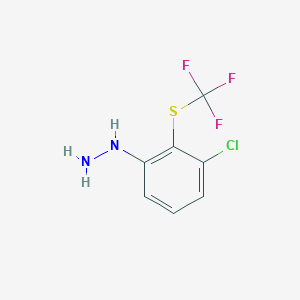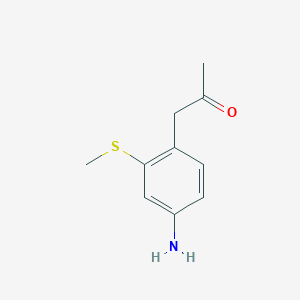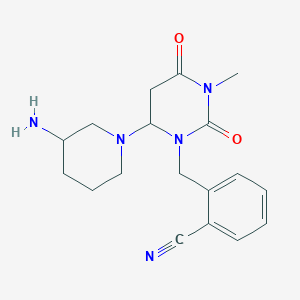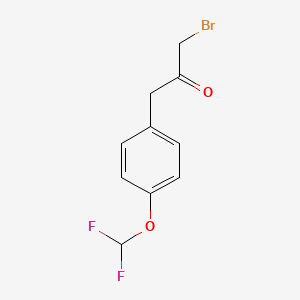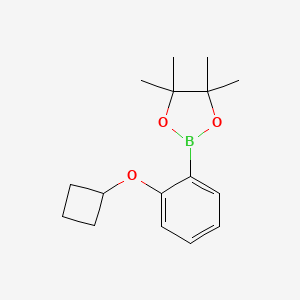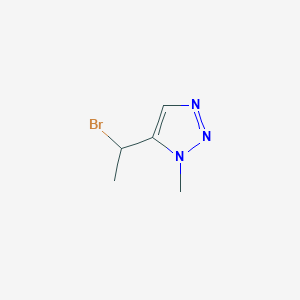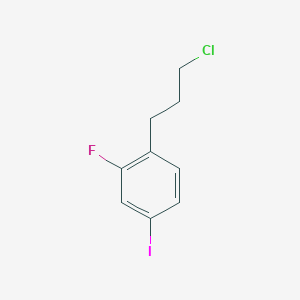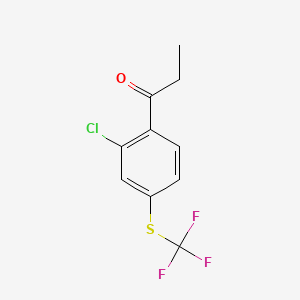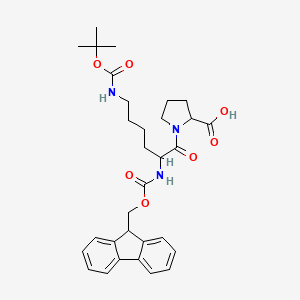
Fmoc-DL-Lys(Boc)-DL-Pro-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-DL-Lys(Boc)-DL-Pro-OH is a compound used primarily in peptide synthesis. It is a derivative of lysine and proline, two amino acids, and is protected by Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the formation of peptide bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-Lys(Boc)-DL-Pro-OH typically involves the protection of the amino groups of lysine and proline. The Fmoc group is introduced to the alpha-amino group of lysine, while the Boc group is attached to the epsilon-amino group. The proline is then coupled to the lysine derivative using standard peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a resin, allowing for easy purification and handling.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-DL-Lys(Boc)-DL-Pro-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protecting groups using reagents like piperidine (for Fmoc) and TFA (trifluoroacetic acid) for Boc.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine (20% in DMF) for Fmoc removal; TFA (95% in dichloromethane) for Boc removal.
Coupling: HBTU or DIC in the presence of DIPEA in DMF or NMP (N-methyl-2-pyrrolidone).
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-DL-Lys(Boc)-DL-Pro-OH is used in the synthesis of complex peptides and proteins. It is a crucial component in the development of peptide-based drugs and biomaterials.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structural properties of peptides.
Medicine
In medicine, this compound is used in the development of peptide-based therapeutics, including antibiotics, antivirals, and cancer treatments.
Industry
Industrially, it is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering.
Wirkmechanismus
The mechanism of action of Fmoc-DL-Lys(Boc)-DL-Pro-OH involves its incorporation into peptides and proteins. The Fmoc and Boc groups protect the amino groups during synthesis, preventing side reactions. Once incorporated into a peptide, the protecting groups are removed, allowing the peptide to fold and function correctly. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar in structure but lacks the proline residue.
Fmoc-Pro-OH: Contains only the proline residue with an Fmoc protecting group.
Boc-Lys(Fmoc)-OH: Similar but with reversed protecting groups.
Uniqueness
Fmoc-DL-Lys(Boc)-DL-Pro-OH is unique due to the presence of both lysine and proline residues, each protected by different groups. This dual protection allows for selective deprotection and coupling, making it a versatile building block in peptide synthesis.
Eigenschaften
IUPAC Name |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N3O7/c1-31(2,3)41-29(38)32-17-9-8-15-25(27(35)34-18-10-16-26(34)28(36)37)33-30(39)40-19-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,24-26H,8-10,15-19H2,1-3H3,(H,32,38)(H,33,39)(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDLWHRKZBSRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
